N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-5-2-3-7-14(12)18-17(21)15-10-22-11-16(20)19(15)9-13-6-4-8-23-13/h4,6,8,12,14-15H,2-3,5,7,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHROYOFTHSBXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2COCC(=O)N2CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Attachment of the 2-Methylcyclohexyl Group: This step involves the alkylation of the morpholine ring with 2-methylcyclohexyl bromide under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thiols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving carboxamide groups. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound has potential as a lead compound for drug development. Its morpholine ring and thiophene moiety are common in many pharmacologically active molecules, suggesting potential therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the morpholine and thiophene groups.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, while the thiophene moiety can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: BI82294
Compound : N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide (BI82294)
Molecular Formula : C₁₇H₁₄ClF₃N₂O₃S
Molecular Weight : 418.82 g/mol
Key Differences :
- Substituent on Amide Nitrogen : BI82294 features a 2-chloro-5-(trifluoromethyl)phenyl group instead of 2-methylcyclohexyl.
- Synthetic Feasibility : Aryl halides like the chloro-trifluoromethylphenyl group may require more specialized coupling conditions than cyclohexyl derivatives .
Table 1: Substituent Comparison
Thiophene-Containing Analog: Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate
Compound: Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (from ) Molecular Formula: C₁₂H₁₃NO₃S Molecular Weight: 251.30 g/mol Key Differences:
- Core Structure : Isoxazole vs. morpholine.
- Thiophene Modification : The 5-methylthiophen-2-yl group may enhance steric bulk compared to the unsubstituted thiophene in the target compound.
Morpholine-Based Analog: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
Compound : Derivatives from
Molecular Formula : Variable (e.g., C₂₀H₂₀N₄O₂S for 9a-j)
Key Differences :
- Core Structure : Pyrazole-carboxamide vs. morpholine-carboxamide.
- Morpholine Integration: The 3-oxomorpholino group is appended to a phenyl ring rather than being part of the central scaffold.
- Biological Relevance : Such compounds are designed for antimalarial activity, suggesting the target compound’s morpholine-thiophene framework could be optimized for similar applications .
Herbicide Analog: Siduron (N-(2-methylcyclohexyl)-N'-phenylurea)
Compound : Siduron ()
Molecular Formula : C₁₄H₂₀N₂O
Molecular Weight : 236.33 g/mol
Key Differences :
- Core Structure : Urea vs. morpholine-carboxamide.
- Substituents : Siduron lacks the thiophene moiety but shares the 2-methylcyclohexyl group.
Table 2: Physicochemical and Functional Comparison
Q & A
Q. How to resolve discrepancies in reported synthetic yields?
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